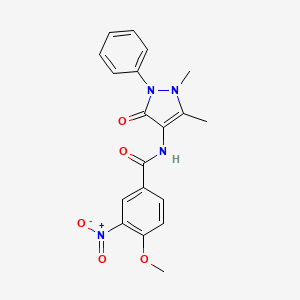![molecular formula C21H15N3O4S2 B3632391 [5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate](/img/structure/B3632391.png)
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate
Overview
Description
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a nitrophenyl group, a sulfanyl group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl and sulfanyl groups, and finally the thiophene carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl or thiophene derivatives depending on the reagents used.
Scientific Research Applications
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may facilitate binding to metal ions or other biomolecules, while the thiophene carboxylate group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate
- [5-Methyl-4-(4-chlorophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate
- [5-Methyl-4-(4-methoxyphenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate
Uniqueness
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S2/c1-14-19(30-17-11-9-16(10-12-17)24(26)27)20(28-21(25)18-8-5-13-29-18)23(22-14)15-6-3-2-4-7-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTTZXRPSVMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(2,4-DICHLOROPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B3632308.png)
![methyl {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3632312.png)
methanethione](/img/structure/B3632319.png)
![N-isobutyl-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3632321.png)
![5-benzyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B3632326.png)

![N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE](/img/structure/B3632342.png)
![3-chloro-N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3632348.png)
![2,2,2-trichloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3632358.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3632370.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B3632376.png)
![1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3632385.png)
![2-[(mesitylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3632388.png)
![ethyl 7-[(2-chlorobenzoyl)oxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3632396.png)
